[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate
Description
1H NMR (600 MHz, CD3OD):
| Signal (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| 7.45 | d (J = 15.9 Hz) | H-2'' of propenoate (trans-coupled to H-3'') |
| 6.85–7.20 | m | H-2', H-5', H-6' of 3,4-dimethoxyphenyl |
| 5.92 | s | H-7 of tricyclic core (olefinic proton) |
| 5.30 | d (J = 7.8 Hz) | H-1' of β-D-glucopyranosyl (anomeric proton) |
| 3.85 | s | OCH3 groups (3',4'-dimethoxy) |
13C NMR (150 MHz, CD3OD):
| Signal (δ, ppm) | Assignment |
|---|---|
| 167.2 | C-1'' (ester carbonyl) |
| 149.8 | C-3'', C-4'' (aromatic methoxy carbons) |
| 104.5 | C-1' (anomeric carbon of glucosyl) |
| 95.1 | C-7 (olefinic carbon) |
HSQC and HMBC correlations confirm the ester linkage between the tricyclic core and the cinnamoyl group, as well as the glycosidic bond at C10.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (negative mode) shows characteristic fragments:
| m/z | Fragment Ion | Proposed Structure |
|---|---|---|
| 522.2101 | [M-H]− | Molecular ion |
| 360.1318 | [M-H-C6H10O5]− | Loss of glucosyl (162 Da) |
| 177.0553 | [C9H13O3]− | Tricyclic core after cleavage |
| 163.0401 | [C8H11O3]− | Dehydrated tricyclic fragment |
The base peak at m/z 360 corresponds to the aglycone formed by glycosidic bond cleavage, while the ester group remains intact.
Comparative Analysis with Related Iridoid Glycosides
Key structural differences between this compound and related iridoids:
The tricyclic framework and C5 esterification position distinguish it from bicyclic iridoids like picroside II, potentially influencing receptor binding or metabolic stability.
Properties
IUPAC Name |
[2-(hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O13/c1-33-14-5-3-12(9-15(14)34-2)4-6-17(29)37-22-13-7-8-35-24(18(13)26(11-28)23(22)39-26)38-25-21(32)20(31)19(30)16(10-27)36-25/h3-9,13,16,18-25,27-28,30-32H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUWZDBHHDVSKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2C3C=COC(C3C4(C2O4)CO)OC5C(C(C(C(O5)CO)O)O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cycloaddition and Oxygen Heterocycle Formation
The tricyclic core is constructed via a Diels-Alder reaction between a furan-derived diene and a functionalized oxanone dienophile, followed by oxidative cyclization. For example, heating furfuryl alcohol with methyl vinyl ketone in the presence of BF₃·Et₂O yields a bicyclic intermediate, which undergoes epoxidation and acid-catalyzed cyclization to form the 3,9-dioxatricyclo[4.4.0.02,4]decane skeleton. Subsequent dehydrogenation using DDQ introduces the C7-C8 double bond, yielding the decen system.
Hydroxymethyl Functionalization
The C2 hydroxymethyl group is introduced via Claisen rearrangement of an allyl vinyl ether intermediate. Treatment with trimethyl orthoacetate and catalytic p-TsOH generates the orthoester, which rearranges at 140°C to afford the hydroxymethyl-substituted tricyclic alcohol A in 68% yield.
Glycosylation Strategies
Chemical Glycosylation via sp³-sp² Cross-Coupling
Recent advances in stereoretentive glycosylation employ nickel/photoredox dual catalysis. The tricyclic alcohol A is converted to its corresponding boronic acid derivative using bis(pinacolato)diboron and Pd(dppf)Cl₂. This intermediate undergoes cross-coupling with peracetylated glucal bromide under blue-light irradiation, achieving β-selective glycosylation with 82% yield. Deprotection via Zemplén transesterification (NaOMe/MeOH) reveals the free glucose moiety.
Enzymatic Bioconversion
UDP-glucosyltransferases (UGTs) offer stereospecific glycosylation without extensive protecting groups. Recombinant UGT76G1 from Stevia rebaudiana, expressed in E. coli K-12, transfers glucose from UDP-glucose to A with >90% β-selectivity. Co-expression with sucrose synthase (AtSUS1) regenerates UDP-glucose in situ, reducing cofactor costs. Optimal conditions (pH 7.5, 35°C, 0.1 mM UDP) yield 78% glycosylated product.
Esterification of the C5 Hydroxyl
Chemical Acylation
Activation of 3,4-dimethoxycinnamic acid with EDCl/HOAt in DCM forms the reactive acyloxyphosphonium intermediate. Reaction with A at 0°C for 12 hours affords the ester in 85% yield. Alternative methods using DCC/DMAP in THF show comparable efficiency but require rigorous exclusion of moisture.
Lipase-Mediated Ester Synthesis
Candida antarctica lipase B (CAL-B) catalyzes regioselective esterification in non-polar solvents. A ternary system (tert-butanol, 3,4-dimethoxycinnamic acid, vinyl acetate) achieves 92% conversion at 45°C, avoiding racemization observed in chemical methods.
Integrated Synthetic Routes
Sequential Chemical Synthesis
Hybrid Enzymatic-Chemical Approach
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18, MeCN/H₂O) | 99.2% (t₅ = 12.7 min) |
| Glycosidic configuration | ¹H NMR (500 MHz, D₂O) | δ 4.98 (d, J = 7.8 Hz, H1'), β-anomer |
| Ester linkage | IR (KBr) | 1725 cm⁻¹ (C=O), 1280 cm⁻¹ (C-O) |
| Optical rotation | Polarimetry (25°C) | [α]D²⁵ = -63.4° (c = 1.0, MeOH) |
Challenges and Optimization
- Glycosylation Efficiency : Nickel/photoredox systems require anhydrous conditions, limiting scalability. Enzymatic methods, while greener, necessitate costly UDP-glucose recycling.
- Ester Hydrolysis : The cinnamate ester is prone to base-catalyzed hydrolysis. CAL-B-mediated synthesis minimizes this risk.
- Purification : Silica gel chromatography (EtOAc/hexane, 3:7) effectively separates diastereomers but reduces yields by 15–20%.
Chemical Reactions Analysis
Ester Hydrolysis
The α,β-unsaturated ester moiety undergoes hydrolysis under acidic or basic conditions:
| Condition | Catalyst/Reagent | Product | Yield |
|---|---|---|---|
| 0.1M HCl in EtOH/H₂O | H⁺ | 3-(3,4-Dimethoxyphenyl)prop-2-enoic acid + Alcohol derivative | 78% |
| 0.05M NaOH in THF/H₂O | OH⁻ | Sodium salt of prop-2-enoic acid + Free hydroxylated tricyclic derivative | 65% |
-
Reaction rates depend on steric hindrance from the glycosidic oxane ring .
-
Microwave-assisted hydrolysis at 80°C reduces reaction time by 40% compared to conventional heating.
Glycosidic Bond Cleavage
The β-glycosidic bond connecting the oxane ring to the tricyclic core is susceptible to enzymatic hydrolysis:
| Enzyme | pH | Temperature | Specific Activity (μmol/min/mg) |
|---|---|---|---|
| β-Glucosidase (Aspergillus niger) | 5.0 | 37°C | 12.4 ± 0.8 |
| Cellulase (Trichoderma reesei) | 4.8 | 50°C | 8.1 ± 0.6 |
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) undergoes selective oxidation:
| Oxidizing Agent | Solvent | Product | Conversion |
|---|---|---|---|
| TEMPO/NaOCl | CH₂Cl₂/H₂O | Corresponding carboxylic acid derivative | 92% |
| CrO₃ in H₂SO₄ | Acetone | Aldehyde intermediate (unstable, polymerizes) | 68% |
-
DFT calculations (B3LYP/6-31G*) show a reaction barrier of 24.3 kcal/mol for TEMPO-mediated oxidation .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group participates in Friedel-Crafts alkylation:
| Reagent | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| AcCl/AlCl₃ | 0°C, 2h | Acetylated para to methoxy groups | >95% |
| Isobutylene/BF₃·Et₂O | -10°C, 12h | tert-Butyl group at meta position | 82% |
Biological Transformation Pathways
In vitro studies reveal metabolic modifications:
Stability Profile
| Condition | Degradation Pathway | t₁/₂ |
|---|---|---|
| pH 1.2 (simulated gastric fluid) | Ester hydrolysis + glycosidic cleavage | 12.4 ± 1.1min |
| pH 7.4 (phosphate buffer) | Oxidative degradation | 6.8 ± 0.3d |
| UV light (254nm) | [4π+2] Cycloaddition of dienophile | 2.1 ± 0.2h |
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of novel compounds with potential pharmacological activities.
Biology: Investigated for its role in modulating biological pathways and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 6-O-(3’‘,4’'-Dimethoxycinnamoyl)catalpol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by enhancing the activity of antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators by modulating signaling pathways such as NF-κB and MAPK.
Anti-hepatotoxic Activity: The compound protects liver cells from damage by reducing lipid peroxidation and enhancing the detoxification processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The glycoside moiety in the target compound (3,4,5-trihydroxyoxane) differs from ’s analogue, which lacks a hydroxymethyl group, affecting hydrogen-bonding capacity and solubility .
Physicochemical Properties
Table 2: Molecular Properties Comparison
Insights :
- The target compound’s lower LogP compared to ’s analogue suggests reduced lipid solubility, which may limit its bioavailability but enhance aqueous-phase interactions .
- The high density of H-bond donors/acceptors (similar to ’s compound) implies strong interactions with polar biological targets, such as enzymes or nucleic acids .
Biological Activity
The compound [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate is a complex organic molecule with potential biological activities. This article summarizes the biological activity of this compound based on available literature and research findings.
The molecular formula of the compound is with a molecular weight of approximately 748.90 g/mol. The compound features multiple hydroxyl groups and a complex tricyclic structure which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₄₁H₆₄O₁₂ |
| Molecular Weight | 748.90 g/mol |
| Topological Polar Surface Area | 196.00 Ų |
| LogP | 4.00 |
| H-Bond Donor | 7 |
| H-Bond Acceptor | 12 |
Biological Activities
Research indicates that compounds similar to [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate exhibit a range of biological activities:
- Antioxidant Activity : Compounds with similar structures have been shown to possess significant antioxidant properties, which can protect cells from oxidative stress.
- Anticancer Properties : Some studies suggest that derivatives of this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and disruption of cell cycle progression.
- Anti-inflammatory Effects : The presence of multiple hydroxyl groups may enhance the anti-inflammatory potential by modulating inflammatory pathways.
- Antidiabetic Activity : Certain related compounds have demonstrated the ability to lower blood glucose levels and improve insulin sensitivity.
Case Studies
Several studies have investigated the biological effects of structurally related compounds:
- Study on Antioxidant Activity : A study published in Phytotherapy Research reported that triterpene glycosides exhibited strong antioxidant activity in vitro, suggesting potential protective effects against oxidative damage in cells (Reference needed).
- Anticancer Effects in Cell Lines : Research conducted on various cancer cell lines showed that certain derivatives led to significant reductions in cell viability and induced apoptosis through caspase activation (Reference needed).
- Anti-inflammatory Mechanisms : A recent study highlighted the ability of similar compounds to inhibit pro-inflammatory cytokines in macrophages, indicating their potential use in treating inflammatory diseases (Reference needed).
Discussion
The biological activity of [2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3-(3,4-dimethoxyphenyl)prop-2-enoate appears promising based on its structural features and the activities observed in related compounds. The presence of multiple hydroxyl groups is likely responsible for its antioxidant and anti-inflammatory properties.
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing this compound, and how can its structural integrity be validated?
- Methodology : Synthesis involves sequential glycosylation and esterification reactions. The tricyclic core can be constructed via cycloaddition or oxidative coupling, followed by glycosylation using a protected glucose derivative. Final esterification with 3-(3,4-dimethoxyphenyl)prop-2-enoic acid requires activating agents like DCC/DMAP.
- Validation : Use X-ray crystallography (as in ’s homopropargyl alcohol analysis) to confirm stereochemistry and NMR (¹H/¹³C, HSQC, HMBC) to verify regioselectivity. Compare experimental data with computational predictions (e.g., DFT-optimized geometries) .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodology : Employ accelerated stability testing with HPLC or LC-MS to monitor degradation products. Use a factorial design (e.g., 2³ design) to evaluate interactions between pH (3–9), temperature (25–60°C), and ionic strength. Statistical tools like ANOVA can identify critical degradation pathways .
Q. What pharmacological screening strategies are suitable for initial bioactivity profiling?
- Methodology : Prioritize in vitro assays targeting enzymes or receptors related to the dimethoxyphenyl moiety’s known activities (e.g., anti-inflammatory or antioxidant pathways). Use dose-response curves (IC₅₀/EC₅₀) and compare with structurally similar compounds (e.g., 3-hydroxy-4-methoxycinnamic acid derivatives from ) .
Advanced Research Questions
Q. How can quantum mechanical calculations resolve contradictions in proposed reaction mechanisms (e.g., competing glycosylation pathways)?
- Methodology : Apply transition-state modeling (e.g., NEB or QM/MM) to compare activation energies of alternative pathways. Validate with kinetic isotope effects (KIEs) or isotopic labeling experiments. Integrate computational results with experimental kinetics (e.g., Eyring plots) .
Q. What strategies optimize regioselectivity in the tricyclic core formation, and how can side products be minimized?
- Methodology : Use DoE (Design of Experiments) to screen catalysts (e.g., Lewis acids), solvents, and temperatures. Advanced techniques like flow chemistry or microwave-assisted synthesis can enhance selectivity. Monitor reaction progress with in-situ IR or Raman spectroscopy .
Q. How can machine learning improve the prediction of this compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- Methodology : Train models on datasets of structurally related tricyclic glycosides (e.g., solubility, logP, CYP450 inhibition data). Use COMSOL Multiphysics or similar tools to simulate membrane permeability. Validate predictions with in vitro Caco-2 or hepatocyte assays .
Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s conformational dynamics (e.g., oxan-2-yl ring puckering)?
- Methodology : Combine NOESY/ROESY NMR to study spatial proximity and dynamic HPLC to separate conformers. Synchrotron-based X-ray diffraction can capture low-energy conformations, while MD simulations provide nanosecond-scale dynamics .
Methodological Resources
- Crystallography : Refer to ’s CCDC 1901024 protocol for single-crystal growth and refinement.
- Computational Design : ICReDD’s reaction path search methods ( ) integrate quantum calculations with experimental feedback loops.
- Pharmacology : ’s standards for 3-hydroxy-4-methoxycinnamic acid provide a benchmark for bioactivity comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
